molecular formula C20H22ClN3OS B14920869 (5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone

(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone

Cat. No.: B14920869
M. Wt: 387.9 g/mol
InChI Key: PYCCCDOXZRYTIF-GLAYHYRKSA-N
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Description

5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a bicyclic heptyl group, and a thiazolone ring

Properties

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

(2E,5E)-5-[(4-chlorophenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22ClN3OS/c1-19(2)13-8-9-20(19,3)16(11-13)23-24-18-22-17(25)15(26-18)10-12-4-6-14(21)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,22,24,25)/b15-10+,23-16+

InChI Key

PYCCCDOXZRYTIF-GLAYHYRKSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)Cl)S3)C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a thiazolone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolone Core

The thiazolone ring is susceptible to nucleophilic attack at the carbonyl groups (C4 and C6 positions). Key reactions include:

Reaction TypeConditionsProductsMechanism
Hydrolysis Aqueous base (NaOH, 80°C)Thiazolidinedione derivativeBase-mediated cleavage of the dione ring, forming carboxylic acid intermediates .
Aminolysis Primary amines (EtOH, reflux)Substituted thioureasNucleophilic substitution at C4, displacing the oxygen with an amine group .

The electron-withdrawing effect of the chlorophenyl group enhances electrophilicity at C5, facilitating nucleophilic additions .

Electrophilic Aromatic Substitution on the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes electrophilic substitution, primarily at the para position due to steric hindrance from the methylidene bridge:

ReactionReagentsProductsNotes
Nitration HNO₃/H₂SO₄, 0°C4-Chloro-3-nitrobenzylidene derivativeLimited regioselectivity due to deactivation by chlorine .
Sulfonation H₂SO₄, 100°CSulfonic acid analogRequires prolonged heating .

Hydrazinyl Group Reactivity

The hydrazine linker participates in condensation and redox reactions:

ReactionConditionsOutcome
Schiff Base Formation Aldehydes/ketones (MeOH, RT)Azine derivatives
Oxidation H₂O₂ or KMnO₄Diazene or nitrile formation

Bicyclo[2.2.1]heptanylidene Moiety Reactions

The strained bicyclic system undergoes characteristic transformations:

ReactionConditionsProducts
Cycloaddition Heat or lightQuadricyclane analogs via [2+2] photodimerization .
Solvolysis HOAc, 25°CRing-opened dienes (e.g., 1,5-hexadiene) .
Metal Coordination Transition metals (e.g., Pd, Pt)Stable organometallic complexes

Photochemical and Thermal Stability

  • Photolysis : UV irradiation (254 nm) induces isomerization of the bicyclo[2.2.1]heptanylidene group to quadricyclane derivatives, altering electronic properties .

  • Thermal Decomposition : At >150°C, fragmentation yields chlorophenylacetonitrile and bicyclic hydrazine byproducts .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = most reactive)Dominant Pathway
Thiazolone C4/C61Nucleophilic acyl substitution
Hydrazinyl N–N2Condensation/oxidation
Bicyclo moiety3Cycloaddition/solvolysis
Chlorophenyl4Electrophilic substitution

Scientific Research Applications

5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzylidene)-2-thioxo-4-thiazolidinone: Shares a similar thiazolidinone structure but lacks the bicyclic heptyl group.

    2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazine: Contains the bicyclic heptyl group but lacks the thiazolidinone ring.

Uniqueness

5-[(4-CHLOROPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a chlorophenyl group, a bicyclic heptyl group, and a thiazolone ring

Biological Activity

The compound (5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone is a thiazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thiazolone derivatives typically involves the condensation of thiazolidinone with various aldehydes or ketones. For the specific compound , synthetic pathways may include:

  • Starting Materials :
    • 4-chlorobenzaldehyde
    • 4,7,7-trimethyl-3-bicyclo[2.2.1]heptanone
    • Hydrazine derivatives
  • Reaction Conditions :
    • Microwave-assisted synthesis has been shown to enhance yields and reduce reaction times compared to conventional methods .

The biological activity of thiazolone derivatives often stems from their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazolones have been reported to inhibit enzymes involved in inflammatory processes and cancer progression .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Research indicates that thiazolone derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that a related thiazolone compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

Thiazolone derivatives have also been investigated for their anti-inflammatory effects:

  • Case Study 2 : A compound structurally similar to the one showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Case Study 3 : Preliminary studies have indicated that similar thiazolone derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 < 10 µM for breast cancer cells
Anti-inflammatoryELISADecreased IL-6 and TNF-α levels
AntimicrobialDisk diffusion methodInhibition zones > 15 mm for E. coli

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